Atosiban (acetate)
Overview
Description
Atosiban (acetate) is a synthetic peptide that acts as an inhibitor of the hormones oxytocin and vasopressin. It is primarily used as an intravenous medication to halt premature labor by inhibiting uterine contractions. Developed by Ferring Pharmaceuticals in Sweden, it was first reported in the literature in 1985 .
Preparation Methods
The synthesis of Atosiban (acetate) involves several steps, including the preparation of a key intermediate pentapeptide. The key intermediate, NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, is prepared from N-Boc-S-Bzl-cysteine using a repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester strategy . The linear Atosiban is synthesized using a solid-phase method, followed by liquid-phase oxidation to obtain Atosiban (acetate) . This method is advantageous for industrial production due to its high yield and reduced reaction time .
Chemical Reactions Analysis
Scientific Research Applications
Atosiban (acetate) has several scientific research applications:
Mechanism of Action
Atosiban (acetate) is a competitive antagonist of oxytocin and vasopressin receptors. It inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane, leading to reduced release of intracellular calcium from the sarcoplasmic reticulum and reduced influx of calcium from the extracellular space . This results in the suppression of uterine contractions.
Comparison with Similar Compounds
Atosiban (acetate) is unique in its dual inhibition of oxytocin and vasopressin receptors. Similar compounds include:
Oxytocin: A hormone that stimulates uterine contractions and milk ejection.
Vasopressin: A hormone that regulates water retention in the kidneys and increases blood pressure.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Atosiban’s uniqueness lies in its ability to inhibit both oxytocin and vasopressin, making it particularly effective in halting premature labor .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWBHHCPXTODI-MHZXAHMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N11O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238569 | |
Record name | Atosiban acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1054.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914453-95-5 | |
Record name | Atosiban acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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